Adenosine A1 Receptor Affinity: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyrimidine scaffold demonstrates measurable affinity for the adenosine A1 receptor, whereas the imidazo[1,2-a]pyridine scaffold is devoid of any detectable affinity for this target. A derivative of the imidazo[1,2-a]pyrimidine series exhibited an IC50 value of 1.5 nM against the rat brain adenosine A1 receptor [1]. In contrast, the parent imidazo[1,2-a]pyridine scaffold showed no affinity for either adenosine A1 or A2A receptors, and substitution at position C2 provided no improvement in receptor engagement [2].
| Evidence Dimension | Adenosine A1 receptor affinity |
|---|---|
| Target Compound Data | IC50 = 1.5 nM (rat brain adenosine A1 receptor) |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine parent scaffold: No detectable affinity; C2-substituted derivatives: No improvement |
| Quantified Difference | >1000-fold difference in affinity (1.5 nM vs. no detectable binding) |
| Conditions | Radioligand binding assay; imidazo[1,2-a]pyrimidine derivative (CHEMBL605449) tested at 10 µM on rat brain A1 receptor [1]; imidazo[1,2-a]pyridine analogs evaluated via radioligand binding studies [2] |
Why This Matters
This quantitative difference in adenosine A1 receptor engagement directly impacts the selection of scaffold for projects targeting neurological disorders such as Parkinson's disease or cognitive impairment, where A1 antagonism is therapeutically relevant.
- [1] BindingDB. BDBM50367380 (CHEMBL605449). Affinity Data: IC50 = 1.5 nM for rat brain adenosine A1 receptor. View Source
- [2] Lefin, R., Van der Walt, M. M., Milne, P. J., & Terre'Blanche, G. (2017). Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. Bioorganic & Medicinal Chemistry Letters, 27(17), 4196-4200. View Source
